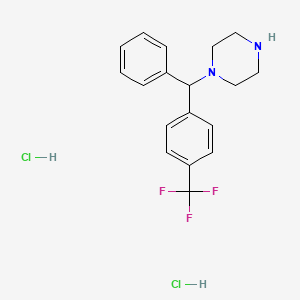

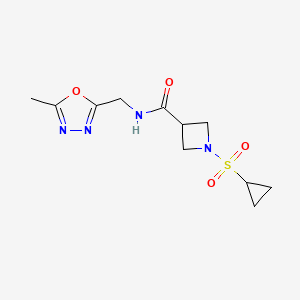

![molecular formula C9H6NNaO2S2 B2993148 Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate CAS No. 1015533-46-6](/img/structure/B2993148.png)

Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium 2-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetate is a chemical compound with the molecular formula C9H8NNaO2S2 and a molecular weight of 249.28 . Thiophene-based analogs, such as this compound, have been of interest to scientists due to their potential as biologically active compounds .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom . This structure is essential for the compound’s properties and applications.Chemical Reactions Analysis

Thiophene derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in Friedel–Crafts-Type Reactions, showing similar chemical behavior to benzene .Wissenschaftliche Forschungsanwendungen

Electrochemical Properties and Polymer Science

A study explored the electrochemical copolymerization of a novel monomer with 3,4-ethylenedioxythiophene (EDOT), highlighting the potential of thiophene derivatives in developing materials with lower oxidation potential and higher optical contrast. This research suggests the relevance of thiophene-based compounds in creating advanced materials for electronic applications (Soylemez et al., 2015).

Organic Synthesis

Another study demonstrated the use of sodium salts of thiophene derivatives in reactions with carbanions, facilitating the synthesis of thienopyranones and thienopyridinones. This indicates the utility of sodium thiophene derivatives in constructing complex heterocyclic structures, which are crucial in the development of new organic molecules (Ames & Ribeiro, 1975).

Catalysis

Research on sodium tetraphenylborate revealed its effectiveness as a phenylating agent in the presence of palladium catalysts, underlining the potential of sodium compounds in facilitating chemical transformations. Such catalysts are valuable for the synthesis of phenylated products, which have applications in various chemical industries (Cho, Itotani, & Uemura, 1993).

Organic Semiconductors

A study highlighted the synthesis of organic semiconducting materials using sodium sulfide-promoted thiophene annulations. This research underscores the importance of sodium compounds in the creation of semiconducting materials, which are crucial for the development of organic electronics (Nakano & Takimiya, 2017).

Antimicrobial and Antioxidant Applications

The antimicrobial and antioxidant effects of sodium acetate, lactate, and citrate in food preservation were studied, demonstrating the utility of sodium compounds in extending the shelf life and improving the safety of food products (Sallam, 2007).

Zukünftige Richtungen

Thiophene-based compounds, including Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate, have potential applications in various fields. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Furthermore, they have a prominent role in the advancement of organic semiconductors . Therefore, future research could focus on exploring these potential applications further.

Wirkmechanismus

Target of Action

Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate is a complex compound that likely interacts with multiple targets. These include anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it’s plausible that this compound may interact with targets involved in these biological processes.

Mode of Action

For instance, some thiophene derivatives are known to block voltage-gated sodium channels . Depending on the specific targets of this compound, the compound may inhibit or activate these targets, leading to changes in cellular function.

Biochemical Pathways

Given the broad range of biological activities associated with thiophene and thiazole derivatives , it’s likely that this compound affects multiple pathways. These could include pathways involved in inflammation, microbial infection, hypertension, and atherosclerosis .

Eigenschaften

IUPAC Name |

sodium;2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2.Na/c11-8(12)4-6-5-14-9(10-6)7-2-1-3-13-7;/h1-3,5H,4H2,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLXCYXRUBTRGF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=CS2)CC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6NNaO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

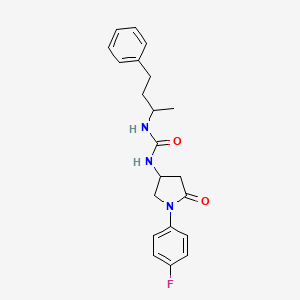

![1,7-Dimethyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

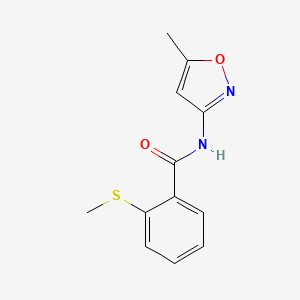

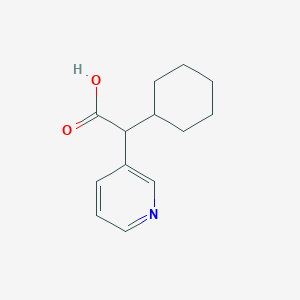

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2993072.png)

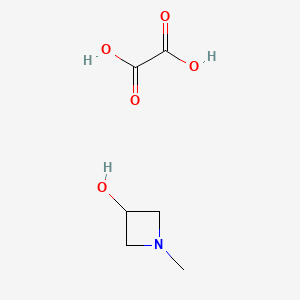

![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2993073.png)

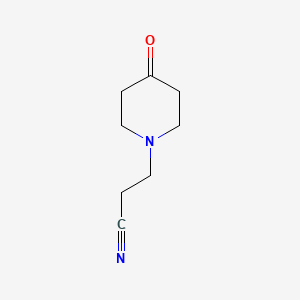

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2993076.png)

![3-(1H,3H-naphtho[1,2-e]1,3-oxazin-2-yl)benzoic acid](/img/structure/B2993079.png)

![N-[(5-bromopyrazin-2-yl)methyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2993080.png)

![(2S)-3-methyl-2-[(2-methylbenzoyl)amino]butanoic acid](/img/structure/B2993082.png)